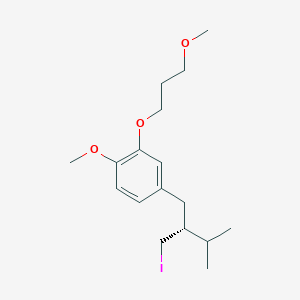

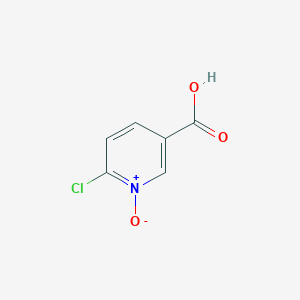

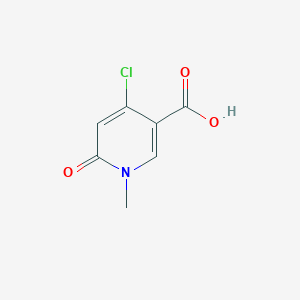

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide

説明

“3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . The molecular weight of the isomers of pyridinecarboxylic acid is 123.11 g/mol and the chemical formula is C6H5NO2 .

Synthesis Analysis

The synthesis of pyridinecarboxylic acid derivatives has been the subject of several experimental and theoretical investigations . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides were obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

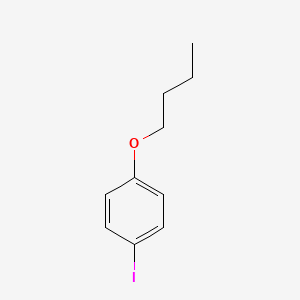

The molecular structure of “3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide” can be analyzed using its IUPAC Standard InChI: InChI=1S/C8H8ClNO2/c1-2-12-8 (11)6-3-4-7 (9)10-5-6/h3-5H,2H2,1H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

The molecular weight of “3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide” is 185.608 . The chemical formula is C8H8ClNO2 .科学的研究の応用

Extraction and Purification Methods

Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with various diluents, highlighting a method that could be applicable for the purification of related compounds, including "3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide" (Kumar & Babu, 2009).

Coordination Chemistry and Metal-Organic Frameworks

- Bazargan et al. (2016) synthesized and characterized a novel Fe(III) complex with pyridine-2,6-dicarboxylic acid N-oxide, demonstrating the utility of pyridinecarboxylic acid N-oxides in forming metal complexes with unusual coordination modes. This research could provide a foundation for using "3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide" in similar complexation studies (Bazargan et al., 2016).

- Wen et al. (2010) developed two Ba(II) metal–organic frameworks using pyridine-2,6-dicarboxylic acid N-oxide, showcasing the potential of pyridinecarboxylic acids N-oxides in constructing porous materials with potential applications in gas storage or catalysis (Wen et al., 2010).

Catalysis and Synthesis

- Bucci et al. (2012) reported on organometallic iridium catalysts based on pyridinecarboxylate ligands for water oxidation, suggesting the utility of pyridinecarboxylic acids and their derivatives in catalytic applications, potentially including "3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide" in oxidative reactions (Bucci et al., 2012).

- Ghorbani-Choghamarani and Azadi (2015) demonstrated the use of piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, indicating the potential for "3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide" functionalized materials in heterogeneous catalysis (Ghorbani‐Choghamarani & Azadi, 2015).

特性

IUPAC Name |

6-chloro-1-oxidopyridin-1-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-2-1-4(6(9)10)3-8(5)11/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBHGRBPVCQMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1C(=O)O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466454 | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide | |

CAS RN |

90327-03-0 | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

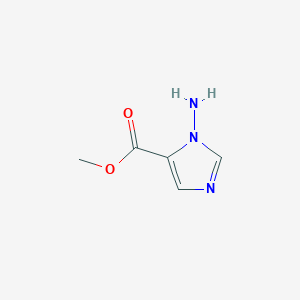

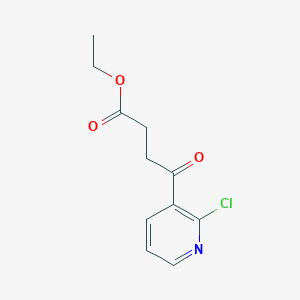

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)

![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)

![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)